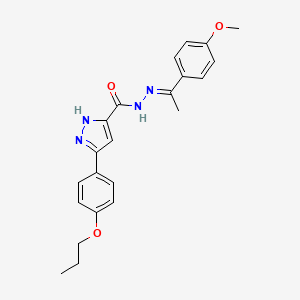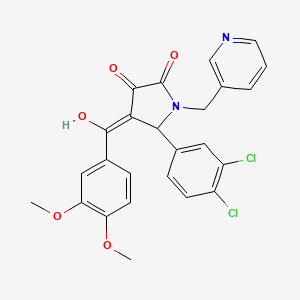
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-bromobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo típicamente implica la reacción de la hidrazida del ácido fenilacético con el ácido 2-bromobenzoico bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un solvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta que se forma el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en entornos de investigación. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando un manejo adecuado y medidas de seguridad debido al uso de reactivos y solventes potencialmente peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-bromobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Reacciones de oxidación y reducción: Los grupos fenilacetil y carbohidrazonil pueden ser oxidados o reducidos en condiciones apropiadas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, típicamente en condiciones básicas.
Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reacciones de reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
El 2-bromobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-bromobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo implica su interacción con dianas moleculares específicas. Los grupos fenilacetil y carbohidrazonil pueden interactuar con enzimas o receptores, inhibiendo potencialmente su actividad. La porción de bromobenzoato también puede desempeñar un papel en la unión a sitios diana, mejorando la eficacia general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Clorobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo
- 2-Metilbenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo
- 4-Bromobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo
Singularidad
El 2-bromobenzoato de 4-(2-(fenilacetil)carbohidrazonil)fenilo es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con dianas biológicas. Esto lo convierte en un compuesto valioso para aplicaciones de investigación específicas donde las propiedades del bromo son ventajosas.
Propiedades
Número CAS |
683253-54-5 |
|---|---|
Fórmula molecular |
C22H17BrN2O3 |
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O3/c23-20-9-5-4-8-19(20)22(27)28-18-12-10-17(11-13-18)15-24-25-21(26)14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,25,26)/b24-15+ |
Clave InChI |
KWZGYSPJNNYGNG-BUVRLJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)



![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)
![[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12018177.png)

![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)

![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)
![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)


